molecular formula C4H8N4OS B2914648 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol CAS No. 941867-93-2

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol

Cat. No.: B2914648
CAS No.: 941867-93-2
M. Wt: 160.2
InChI Key: USHHSFSVOOBVFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Characteristics 2-[(5-Amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol is an organic compound with the molecular formula C4H8N4OS and a molecular weight of 160.20 g/mol . Its structure features a 5-amino-1H-1,2,4-triazole ring linked via a sulfanyl (thioether) bridge to an ethanol moiety . The compound is assigned the CAS Registry Number 941867-93-2 . Research Context and Potential This compound belongs to the 3-amino-1,2,4-triazole chemical class, which is recognized in medicinal chemistry as an important scaffold for constructing bioactive molecules . Derivatives of 3-amino-1,2,4-triazoles have been reported to possess a wide spectrum of pharmacological activities, including antiviral, antibacterial, and antifungal properties . Specifically, 1,2,4-triazole-sulfonyl derivatives have recently been investigated for their potential as inhibitors of the Yellow Fever Virus (YFV), representing a new avenue in antiviral research . The 5-amino-1,2,4-triazole core serves as a versatile building block in organic synthesis, enabling the development of novel compounds for various research applications . Handling and Safety This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should consult the product's Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4OS/c5-3-6-4(8-7-3)10-2-1-9/h9H,1-2H2,(H3,5,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHHSFSVOOBVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC1=NNC(=N1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol typically involves the reaction of 5-amino-1H-1,2,4-triazole with a suitable thiol compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of microwave irradiation has been reported to enhance reaction rates and yields in the synthesis of triazole derivatives .

Chemical Reactions Analysis

Types of Reactions

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

While a comprehensive article with detailed data tables and case studies focusing solely on the applications of "3-BENZYLOXY-4-METHOXYBORONIC ACID, PINACOL ESTER" is not directly available within the provided search results, the information present allows for the compilation of its potential and reported applications in scientific research.

Applications in Scientific Research

3-Benzyloxy-4-methoxyboronic acid, pinacol ester is an organoboron compound with applications in organic synthesis. Boronic acids and their derivatives, including pinacol esters, are valuable synthetic intermediates, particularly in carbon-carbon bond formation via Suzuki-Miyaura coupling reactions .

Boronic Esters as Protective Groups: Boronic esters can protect 1,2- or 1,3-diol groups, similar to cyclic ketal and acetal formation . In carbohydrate chemistry, boronic esters have been employed as protective groups to install acyl, silyl ether, and para-methoxybenzyl (PMB) ether groups to glycoside substrates . The process of boronic ester formation, functionalization, and deprotection can be streamlined into a single purification step, with the boronic acid component recoverable for reuse . Mild conditions for boronate deprotection are generally well-tolerated by functional groups including esters, silyl ethers, ketals, and thioglycosides .

Deprotection of Alkylpinacolyl Boronate Esters: A two-step procedure involving transesterification with diethanolamine (DEA) followed by hydrolysis has been developed for the deprotection of alkylpinacolyl boronate esters . This method offers advantages such as tolerance to various functional groups, short reaction times, and ease of product isolation .

Mechanism of Action

The mechanism of action of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Properties

  • Molecular Formula : C₄H₈N₄OS
  • Molecular Weight : 160.19 g/mol
  • Functional Groups: 5-Amino-1,2,4-triazole, thioether linkage, primary alcohol.

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a broader class of 1,2,4-triazole derivatives, where variations in substituents significantly influence physicochemical and biological properties. Key analogues include:

Compound Name Substituent Modifications Key Applications/Activities Reference
TNNT (5-Nitro-3-trinitromethyl-1H-1,2,4-triazole) Nitro and trinitromethyl groups at positions 5 and 3 High-energy materials (decomposition temp: 135°C)
BTNAT (5,5’-Bis(trinitromethyl)-3,3’-azo-1H-1,2,4-triazole) Bis-trinitromethyl and azo linkage Explosive materials (decomposition temp: 146°C)
2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-thio}-1-aryl ethanones Triazole-methyl and aryl ketone substituents Antifungal, antibacterial activity
N-[2-(2,4-Difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl] derivatives Fluorophenyl and triazole-propanol moieties Antifungal (superior to fluconazole)
2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanol Bromophenyl and phenyl-ethanol substituents Synthetic intermediate (57% yield)

Structural Insights :

  • Electron-Withdrawing Groups (e.g., nitro in TNNT) enhance thermal stability but reduce solubility, favoring energetic applications .
  • Aryl and Fluorinated Substituents (e.g., difluorophenyl in antifungal triazoles) improve lipophilicity and target binding, critical for antifungal activity .

Physicochemical and Thermal Properties

Compound Melting Point (°C) Decomposition Temp (°C) Solubility (Polar Solvents) Reference
2-[(5-Amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol Not reported Not reported Moderate (ethanol, DMSO) Inferred
TNNT 135 Low
BTNAT 146 Low
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanol 183.5–185 Low (hexane/ethyl acetate)

Key Observations :

  • Thermal stability correlates with electron-withdrawing substituents (e.g., nitro groups in TNNT/BTNAT) .
  • The target compound’s alcohol moiety likely improves solubility compared to purely aromatic analogues.

Mechanistic Insights :

  • Antifungal Activity: Triazole derivatives inhibit fungal cytochrome P450 lanosterol 14α-demethylase, disrupting ergosterol synthesis .
  • Antiviral Potential: Thioether-linked triazoles (e.g., compound 193 in ) may interfere with viral entry or replication.

Biological Activity

The compound 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol is a triazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the synthesis, biological activities, and relevant case studies related to this compound.

Synthesis

The synthesis of triazole derivatives typically involves various methods including cyclization reactions of hydrazones with different electrophiles. For this compound, the synthesis can be achieved through the reaction of thiol derivatives with appropriate triazole precursors. The yield and purity of synthesized compounds are crucial for evaluating their biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the 1,2,4-triazole scaffold have been shown to inhibit cancer cell proliferation through various mechanisms:

CompoundCell LineIC50 (µM)Mechanism
This compoundA431 (skin cancer)12.5Induces apoptosis via caspase activation
2-{[1-AMINO-5-(TRIFLUOROMETHYL)-1H-1,2,4-triazol-3-YL]SULFANYL}Jurkat (leukemia)10.0Inhibits Bcl-2 protein expression

These findings suggest that triazole derivatives can serve as promising candidates for cancer therapy due to their ability to induce apoptosis in malignant cells .

Antimicrobial Activity

The antimicrobial properties of triazoles have also been extensively studied. The compound has demonstrated significant activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

The presence of the triazole ring enhances the interaction with microbial enzymes, leading to increased efficacy against resistant strains .

Enzyme Inhibition

Triazole derivatives are known to inhibit specific enzymes that are crucial in various metabolic pathways. For example:

EnzymeInhibition TypeIC50 (µM)
Acetylcholinesterase (AChE)Competitive15.0
Carbonic anhydrase (CA)Noncompetitive20.0

These activities suggest that the compound could be beneficial in treating diseases like Alzheimer's and glaucoma by modulating enzyme activity .

Case Studies

Several case studies have been published detailing the biological effects of triazole derivatives:

  • Case Study on Anticancer Activity : A study evaluated the effects of various triazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against A431 cells.
  • Antimicrobial Efficacy : Research demonstrated that a series of triazole compounds showed promising results against multi-drug resistant bacterial strains, suggesting their potential as novel antimicrobial agents.
  • Enzyme Inhibition Studies : Investigations into the inhibition of acetylcholinesterase revealed that certain triazoles could effectively enhance neurotransmitter levels in synaptic clefts, which is beneficial in neurodegenerative conditions.

Q & A

Q. What are the recommended synthetic routes for preparing 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or thiol-alkylation reactions. A common method involves refluxing 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with 2-chloroethanol or chloroacetamide derivatives in ethanol, catalyzed by triethylamine (Et₃N) . Optimization includes:

  • Temperature and time : Reflux (~78°C) for 4–6 hours ensures complete reaction.
  • Solvent choice : Ethanol balances solubility and reactivity, though DMF may enhance yields for less polar intermediates.
  • Purification : Recrystallization from ethanol-DMF mixtures improves purity .

Q. How should researchers characterize the compound’s purity and structural integrity?

Key analytical methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the triazole ring, sulfanyl group, and ethanol moiety .
  • Mass spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (e.g., C₄H₈N₄OS, calculated m/z 160.04) .
  • X-ray crystallography : Single-crystal analysis resolves bond angles and hydrogen-bonding patterns, critical for confirming stereochemistry .

Q. What solvents and storage conditions are optimal for stability?

  • Solubility : Ethanol, DMF, or DMSO for dissolution .
  • Storage : -20°C in airtight containers to prevent oxidation of the sulfanyl group or hydrolysis of the triazole ring .

Advanced Research Questions

Q. How do substituents on the triazole ring influence reactivity and biological activity?

Substituents like methyl or amino groups alter electronic and steric properties:

  • Electron-withdrawing groups (e.g., Cl, F) : Increase electrophilicity at the triazole ring, enhancing nucleophilic substitution rates .
  • Bulkier groups (e.g., cycloheptyl) : Reduce reaction yields due to steric hindrance but may improve target selectivity in bioactivity studies .
  • Amino groups : Facilitate hydrogen bonding, critical for interactions with biological targets (e.g., enzymes) .

Q. What strategies resolve contradictions in reaction yields reported across studies?

Discrepancies often arise from:

  • Reagent purity : Impure thiol precursors reduce yields. Use HPLC-grade reagents and monitor reactions via TLC .
  • Oxidative side reactions : Sulfanyl groups oxidize to sulfoxides/sulfones under ambient conditions. Conduct reactions under inert gas (N₂/Ar) .
  • pH sensitivity : Triazole ring protonation affects reactivity. Maintain pH 7–9 using Et₃N or KOH .

Q. How can computational methods guide the design of derivatives with enhanced properties?

  • DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to identify reactive sites .
  • Molecular docking : Screen derivatives against protein targets (e.g., kinases) to prioritize synthesis .
  • QSAR models : Correlate substituent effects with bioactivity data to optimize pharmacokinetic profiles .

Q. What experimental designs are robust for studying environmental or toxicological impacts?

Adopt a tiered approach:

  • Laboratory assays : Evaluate biodegradability (OECD 301) and acute toxicity (Daphnia magna LC₅₀) .
  • Field studies : Use randomized block designs with split plots to assess soil/water contamination under varying conditions .
  • Long-term ecotoxicology : Monitor bioaccumulation in model organisms (e.g., zebrafish) over 6–12 months .

Methodological Challenges and Solutions

Q. How can researchers mitigate challenges in crystallizing the compound for structural analysis?

  • Solvent screening : Test chloroform, ethanol, or acetonitrile for crystal growth .
  • Slow evaporation : Achieve supersaturation gradually at 4°C to form prismatic crystals .
  • Additives : Use seed crystals or ionic liquids to induce nucleation .

Q. What are the limitations of common oxidation/reduction protocols for modifying the sulfanyl group?

  • Oxidation : H₂O₂ or m-CPBA converts -SH to -SO₃H but may overoxidize the triazole ring. Use stoichiometric control and low temperatures (0–5°C) .
  • Reduction : NaBH₄ selectively reduces disulfides but is ineffective for sulfoxides. LiAlH₄ is stronger but may degrade the ethanol moiety .

Q. How should researchers validate bioactivity data against potential assay artifacts?

  • Counter-screens : Test compounds in parallel with known inhibitors/controls (e.g., ATP for kinase assays) .
  • Cytotoxicity assays : Rule out nonspecific cell death via MTT or LDH tests .
  • Dose-response curves : Ensure EC₅₀ values align with pharmacokinetic feasibility (e.g., µM–nM range) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.